molecular formula C14H21BrN2O2S B1465821 Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate CAS No. 1322325-70-1

Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate

Cat. No.: B1465821
CAS No.: 1322325-70-1
M. Wt: 361.3 g/mol
InChI Key: IDPQEUJVETXNMC-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate is a synthetic intermediate featuring a piperazine core protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a 5-bromothiophen-2-ylmethyl substituent. The Boc group serves as a protective moiety for the piperazine nitrogen, enabling selective derivatization during multi-step syntheses . The 5-bromothiophene moiety introduces steric bulk and electron-withdrawing properties, which may influence reactivity, solubility, and binding interactions in pharmaceutical or agrochemical applications.

Properties

IUPAC Name

tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2S/c1-14(2,3)19-13(18)17-8-6-16(7-9-17)10-11-4-5-12(15)20-11/h4-5H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPQEUJVETXNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperazine with Boc Group

The initial step involves the protection of piperazine's nitrogen atoms using tert-butyl dicarbonate (Boc anhydride) to form tert-butyl piperazine-1-carboxylate.

Parameter Details
Reagents Piperazine, Boc anhydride
Solvent Methylene chloride (dichloromethane)
Temperature 0°C
Reaction Time 1 hour
Workup Addition of water and aqueous K2CO3 to basify, extraction with methylene chloride
Yield ~60%

Procedure: Piperazine (30.23 mmol) is dissolved in methylene chloride (10 mL) and cooled to 0°C. Boc anhydride (1.50 mmol) in methylene chloride (10 mL) is added slowly. The mixture is stirred for 1 hour at 0°C. After completion, water and aqueous potassium carbonate are added to basify the mixture. The organic layer is separated, dried, and purified by column chromatography to yield the Boc-protected piperazine.

Alkylation with 5-Bromothiophen-2-ylmethyl Group

The key step is the substitution of the piperazine nitrogen at the 4-position with the 5-bromothiophen-2-ylmethyl group, typically via nucleophilic substitution using a suitable bromomethyl thiophene derivative.

While direct literature on this exact substitution is limited, analogous alkylations of Boc-protected piperazine with bromoalkyl derivatives are well documented:

Parameter Details
Reagents tert-butyl piperazine-1-carboxylate, 5-bromothiophen-2-ylmethyl bromide (or equivalent electrophile)
Base Potassium carbonate or N-ethyl-N,N-diisopropylamine (DIPEA)
Solvent Acetonitrile or dimethyl sulfoxide (DMSO)
Temperature 30°C to 95°C
Reaction Time 1 to 72 hours
Atmosphere Inert (argon or nitrogen) preferred
Yield 36% to 80% depending on conditions

Example: In an analogous preparation, tert-butyl piperazine-1-carboxylate reacts with 1-bromo-3-propanol in the presence of potassium carbonate in acetonitrile at 95°C for 4 hours, yielding 80% of the substituted product after workup and chromatography. Similar conditions can be adapted for the bromothiophen-2-ylmethyl group.

Deprotection and Purification

If necessary, the Boc protecting group can be removed using acidic conditions such as trifluoroacetic acid (TFA) or trimethylsilyl iodide (TMSI) under controlled temperature (-10°C to 25°C). For this compound, the Boc group is typically retained to maintain stability and solubility.

Notes on Deprotection:

  • TMSI is preferred for mild conditions and can be used in the presence of silylating agents like N,O-Bis(trimethylsilyl)acetamide.
  • Reaction times vary from 1 hour to several hours depending on equivalents of TMSI and temperature.

Research Findings and Optimization

  • The choice of base and solvent significantly affects yield and purity. Potassium carbonate in acetonitrile or DMSO provides good yields.
  • Reaction temperature optimization (30°C to 95°C) balances reaction rate and side reactions.
  • Inert atmosphere reduces oxidation or degradation of sensitive intermediates.
  • Column chromatography remains the standard purification technique to isolate the target compound with high purity.
  • Yields vary from moderate (~36%) to high (~80%) depending on reagent quality and reaction conditions.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc Protection Piperazine + Boc anhydride in DCM 0°C 1 hour 60 Basify with K2CO3, extract, chromatograph
Alkylation with bromothiophene Boc-piperazine + 5-bromothiophen-2-ylmethyl bromide + K2CO3 or DIPEA in MeCN or DMSO 30-95°C 4-72 hours 36-80 Inert atmosphere recommended
Boc Deprotection (optional) TMSI or TFA in MeCN or DCM -10 to 25°C 1+ hour Variable Mild acidic conditions, optional step

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Coupling: Complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new materials and chemicals.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. The bromothiophene moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate with structurally related tert-butyl piperazine derivatives, focusing on substituents, synthetic routes, stability, and applications:

Compound Substituent Synthetic Method Key Properties Applications Ref.
This compound (Target Compound) 5-Bromothiophen-2-ylmethyl Likely nucleophilic substitution or coupling (inferred from analogs) High steric bulk; bromine enhances electrophilic reactivity Intermediate for bromine-selective cross-coupling reactions (e.g., Suzuki)
tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate (1a) Oxazolidinone-triazole-phenyl Multi-step coupling with HBTU/DIPEA Labile in simulated gastric fluid (degradation observed) Antimicrobial candidate (limited stability)
tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Methoxycarbonyl-methylpyridinyl Pd-catalyzed coupling (BINAP/Pd(OAc)₂) High crystallinity; stable under basic conditions Intermediate for kinase inhibitors
tert-butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate 3-Amino-5-fluorobenzyl Reductive amination or Buchwald-Hartwig amination Polar due to amino group; pH-sensitive deprotection Precursor for fluorinated bioactive molecules
tert-butyl 4-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperazine-1-carboxylate Bromo-trifluoromethoxy-phenylsulfonyl Sulfonylation followed by Boc protection Electron-deficient; hydrolytically stable Antiviral or anticancer scaffolds
tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl Bromoacetyl intermediate modified with tetramethylguanidine Photoreactive; used in C–H insertion reactions Photolabile linker for prodrugs

Key Comparative Insights:

Substituent Effects on Reactivity: The 5-bromothiophene group in the target compound enhances electrophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki or Stille) compared to electron-rich substituents like methoxycarbonylpyridinyl . Triazole-oxazolidinone analogs (e.g., compound 1a) exhibit instability in acidic media, limiting their pharmaceutical utility , whereas sulfonyl or trifluoromethoxy groups improve hydrolytic stability .

Synthetic Flexibility :

  • Palladium-catalyzed coupling (e.g., BINAP/Pd(OAc)₂ in ) is a common method for introducing aromatic substituents. The target compound may employ similar conditions for attaching the bromothiophene moiety.
  • Boc deprotection (e.g., HCl/MeOH in ) is universally applicable across analogs, ensuring compatibility in multi-step syntheses.

Biological Relevance: Amino-fluorobenzyl derivatives (e.g., ) are prioritized for CNS-targeted drugs due to fluorine’s blood-brain barrier permeability, whereas bromothiophene may favor oncology applications via bromine’s role in covalent inhibitor design. Diazoacetyl analogs () serve niche roles in photoactivated drug delivery, contrasting with the target compound’s likely use in stable intermediates.

Crystallographic and Stability Data :

  • Crystallographic tools (e.g., Mercury CSD ) predict that bulky substituents like bromothiophene may induce unique packing motifs, influencing solubility and formulation.

Biological Activity

Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H21BrN2O2C_{14}H_{21}BrN_2O_2 and features a piperazine ring substituted with a tert-butyl group and a bromothiophene moiety. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may interact with enzymes through hydrogen bonding and hydrophobic interactions, potentially influencing metabolic pathways.
  • Receptor Binding : Its structural components suggest that it could bind to specific receptors, modulating their activity.
  • Sulfhydryl Group Interaction : The bromothiophene moiety may interact with sulfhydryl groups in proteins, influencing their functions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer activity. For instance, derivatives of piperazine have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.

Neuroprotective Effects

Research has suggested that piperazine derivatives can exhibit neuroprotective effects, particularly against neurodegenerative diseases. The ability to inhibit amyloid-beta aggregation has been noted, which is crucial in Alzheimer's disease pathology.

In Vitro Studies

  • Cell Viability Assays : In studies assessing cell viability in the presence of amyloid-beta peptides, compounds structurally related to this compound demonstrated significant protective effects on neuronal cells.
  • Enzyme Inhibition : Compounds similar to this piperazine derivative have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cognitive function.

In Vivo Studies

Animal models have been utilized to assess the efficacy of piperazine derivatives in reducing symptoms associated with neurodegenerative diseases. These studies often measure behavioral outcomes alongside biochemical markers of neuroinflammation and oxidative stress.

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundPotential anticancer and neuroprotective effectsEnzyme inhibition, receptor modulation
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylateAnticancer propertiesSimilar mechanisms due to structural similarity
Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylateAntimicrobial activityDifferent electronic properties affecting reactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the bromothiophene moiety and its subsequent coupling to a piperazine core. A general approach includes:

Alkylation/Coupling : Reacting 5-bromo-2-thiophenemethanol with a piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

Protection/Deprotection : The tert-butyl carbamate (Boc) group is introduced to protect the piperazine nitrogen, followed by deprotection under acidic conditions (e.g., TFA) if further functionalization is needed .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

  • Key Considerations : Solvent choice (e.g., dichloromethane or THF), reaction temperature (0–25°C), and stoichiometric ratios (1:1.2 for thiophene:piperazine) critically impact yield .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., bromothiophene coupling at the 2-position) and Boc-group integrity. Aromatic protons appear at δ 6.5–7.5 ppm, while tert-butyl protons resonate at δ 1.4–1.5 ppm .
  • HPLC/MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+^+ at m/z 414.3) .
  • Elemental Analysis : Ensures correct C, H, N, Br ratios (±0.3%) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm1^{-1}) and C-Br bonds (~560 cm1^{-1}) .

Q. How do reaction conditions influence yield and purity during synthesis?

  • Methodological Answer :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during coupling steps .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen but may require longer reaction times .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve Suzuki-Miyaura couplings for bromothiophene derivatives, achieving yields >85% .
  • Table :
StepOptimal ConditionsYield RangePurity
Coupling0°C, DCM, EDCI, 12h70–80%90–95%
Boc DeprotectionTFA (20% in DCM), rt, 2h>95%>98%

Advanced Research Questions

Q. What strategies optimize the coupling of bromothiophene derivatives to piperazine rings?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (1–3h vs. 12–24h) and improves yield (15–20% increase) by enhancing reaction homogeneity .
  • Buchwald-Hartwig Amination : Using Pd2_2(dba)3_3 and Xantphos ligand enables C-N bond formation under milder conditions (80°C, toluene) .
  • Solvent-Free Mechanochemistry : Ball-milling with K2_2CO3_3 as a base achieves 90% yield in 2h, minimizing solvent waste .

Q. How can discrepancies in NMR data between theoretical and experimental results be resolved?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) predict chemical shifts, identifying misassignments (e.g., piperazine vs. thiophene proton overlaps) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., HMBC confirms coupling between the piperazine CH2_2 and thiophene ring .
  • Variable Temperature NMR : Differentiates dynamic processes (e.g., rotameric equilibria of the Boc group) that broaden peaks at 25°C .

Q. What role does the tert-butyl carbamate (Boc) group play in the compound’s stability and reactivity?

  • Methodological Answer :

  • Stability : The Boc group prevents oxidation of the piperazine ring during storage (shelf life >2 years at –20°C) .
  • Reactivity : It acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) and is selectively removed under acidic conditions without affecting the bromothiophene moiety .
  • Table :
PropertyWith Boc GroupWithout Boc Group
Solubility (DMSO)25 mg/mL>50 mg/mL
Thermal StabilityDecomposes at 180°CDecomposes at 150°C
ReactivityStable under basic pHProne to nucleophilic attack

Data Contradiction Analysis

  • Example : Conflicting HPLC retention times reported in literature (e.g., 8.2 min vs. 9.5 min) may arise from:
    • Column Variability : C18 vs. C8 columns .
    • Mobile Phase pH : Adjusting from 2.5 to 3.5 increases retention by 1–2 min .
  • Resolution : Standardize protocols using USP-grade columns and buffered mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate

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